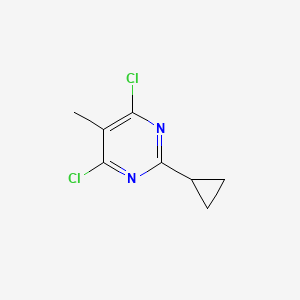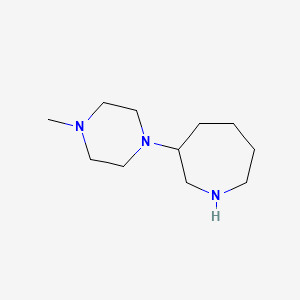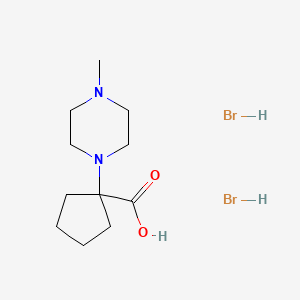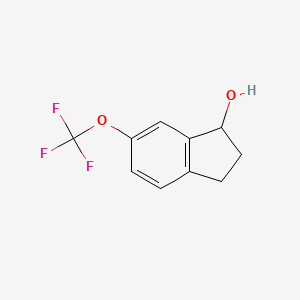![molecular formula C13H11BF2O3 B1423435 {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronsäure CAS No. 1335234-26-8](/img/structure/B1423435.png)
{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronsäure
Übersicht
Beschreibung
{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,4-difluorophenylmethoxy group. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Anwendungen in der Krebstherapie
Boronsäuren, einschließlich Derivaten wie {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronsäure, werden zunehmend für ihr Potenzial in der medizinischen Chemie erkannt, insbesondere bei der Krebstherapie. Die Einführung einer Boronsäuregruppe in bioaktive Moleküle kann die Selektivität, physikalisch-chemischen und pharmakokinetischen Eigenschaften verändern, was zu einer Verbesserung der bestehenden Aktivitäten führt . Diese Verbindung könnte an der Synthese neuer Medikamente beteiligt sein, die Krebszellen mit erhöhter Wirksamkeit und reduzierten Nebenwirkungen angreifen.
Antibakterielle und antivirale Wirkstoffe
Die einzigartige Struktur von Boronsäuren ermöglicht es ihnen, als Inhibitoren gegen verschiedene Enzyme zu wirken, die für die bakterielle und virale Replikation entscheidend sind. Durch Modifizierung der Molekülstruktur, um Boronsäuregruppen einzubeziehen, können Forscher neue antibakterielle und antivirale Wirkstoffe entwickeln, die bei der Hemmung des Wachstums und der Ausbreitung von Krankheitserregern effektiver sind .
Sensortechnologie
Boronsäuren können reversible kovalente Komplexe mit Zuckern und Aminosäuren bilden, was sie in der Sensortechnologie nützlich macht. This compound könnte bei der Entwicklung von Sensoren eingesetzt werden, die biologische Moleküle nachweisen, was Anwendungen in der Diagnostik und Überwachung biologischer Prozesse bietet .
Arzneimittel-Abgabesysteme
Die reversiblen Bindungseigenschaften von Boronsäuren machen sie auch für Arzneimittel-Abgabesysteme geeignet. Sie können verwendet werden, um Abgabemechanismen zu schaffen, die therapeutische Wirkstoffe als Reaktion auf spezifische biologische Reize freisetzen, wie z. B. Veränderungen des Glukosespiegels, was besonders nützlich für die Insulinabgabe bei der Diabetestherapie ist .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung ist wertvoll in der synthetischen organischen Chemie, insbesondere bei Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Reaktionen sind entscheidend für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen, die für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere, grundlegend sind .
Entwicklung von optoelektronischen Materialien
Boronsäuren werden bei der Synthese von Materialien für die Optoelektronik verwendet, wie z. B. organische Leuchtdioden (OLEDs). Die this compound kann an der Herstellung von Verbindungen beteiligt sein, die als Reaktion auf einen elektrischen Strom Licht emittieren, was für die Entwicklung effizienterer Displays und Beleuchtungssysteme entscheidend ist .
Katalyse
In der Katalyse können Boronsäuren die Geschwindigkeit chemischer Reaktionen erhöhen. Sie werden verwendet, um verschiedene organische Umlagerungen zu katalysieren, einschließlich der regioselektiven Funktionalisierung von Diolen, Kohlenhydraten und Epoxidringöffnungsreaktionen, die bei der Synthese von Feinchemikalien und Pharmazeutika wichtig sind .
Polymerkunde
Boronsäuren spielen eine Rolle in der Polymerkunde, wo sie verwendet werden können, um neuartige Polymere mit einzigartigen Eigenschaften zu erzeugen. Diese Polymere haben potenzielle Anwendungen in der Biomedizin, Elektronik und Materialwissenschaft und bieten eine Plattform für Innovationen in diesen Bereichen .
Wirkmechanismus
Target of Action
The primary target of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, which can have various applications in organic chemistry .
Action Environment
The action of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid typically involves the reaction of 2,4-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The process can be summarized as follows:
Step 1: Protection of the hydroxyl group in 2,4-difluorobenzyl alcohol.
Step 2: Formation of the boronic ester intermediate.
Step 3: Hydrolysis of the boronic ester to yield the final boronic acid product.
Industrial Production Methods: Industrial production of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. It couples with various aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation.
Boranes: Formed through reduction.
Chemistry:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.
Industry:
Material Science: Used in the development of advanced materials such as polymers and nanomaterials.
Electronics: Plays a role in the synthesis of organic semiconductors.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the difluorophenylmethoxy group, making it less reactive.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a difluorophenylmethoxy group, affecting its reactivity and stability.
2,4-Difluorophenylboronic Acid: Similar in structure but lacks the methoxy group, leading to different reactivity patterns.
Uniqueness: {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is unique due to the presence of both difluorophenyl and methoxy groups, which enhance its reactivity and stability. This makes it a valuable reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.
Eigenschaften
IUPAC Name |
[2-[(2,4-difluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAOABISMWPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)
![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)
![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)



![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)


![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)



